Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a bicyclic structure where two rings (a five-membered oxirane and a six-membered carbocyclic ring) share a single carbon atom. The molecule contains a methyl ester group at the 2-position and a methoxy substituent at the 6-position. Its unique spiro architecture confers stereochemical rigidity, making it a valuable scaffold in medicinal chemistry and materials science.
Key physicochemical properties inferred from its structure include:
- Molecular formula: C₁₁H₁₆O₄ (assuming the oxa group replaces a CH₂ unit in the spiro system).
- Molar mass: ~212.24 g/mol.
- Functional groups: Methoxy (electron-donating), methyl ester (polarizable), and an oxygen-containing spiro ring.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-10(9(12)14-3)11(15-10)6-4-8(13-2)5-7-11/h8H,4-7H2,1-3H3 |
InChI Key |
YOJLNPRKEQQGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCC(CC2)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-methyl-1-oxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Spirocyclic compounds with variations in substituents or ring systems exhibit distinct physicochemical and reactivity profiles. Below, we compare Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate with three structurally related compounds.
Structural and Functional Group Analysis
Table 1: Comparative Properties of Selected Spirocyclic Compounds
Key Differences and Implications
6-Substituent Effects: The methoxy group in the target compound enhances solubility in polar solvents (e.g., methanol or acetone) compared to the 6-oxo analogue, which has a reactive ketone susceptible to nucleophilic attack .
Ester Group Variations :
- Methyl ester (target compound) vs. ethyl ester : Methyl esters generally hydrolyze faster under basic conditions due to lower steric hindrance.
- The carboxylic acid derivative lacks ester stability, making it more reactive in acid-base reactions but less stable in storage.
This affects intermolecular interactions and crystallization behavior, as observed in SHELX-refined structures .
Biological Activity
Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 1566357-64-9) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula: C₁₁H₁₈O₄
Molecular Weight: 214.26 g/mol
Structure: The compound features a spirocyclic structure that may contribute to its biological interactions.
Anticancer Activity
A study explored the anticancer potential of various spiro compounds, suggesting that modifications to the spiro structure can enhance cytotoxicity against cancer cell lines. Although specific data on methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is scarce, related compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Activity
Compounds similar in structure have demonstrated significant antimicrobial properties. For instance, spiro compounds have been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth . Further investigation into the specific antimicrobial efficacy of methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is warranted.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1566357-64-9 |
| Molecular Formula | C₁₁H₁₈O₄ |
| Molecular Weight | 214.26 g/mol |
| Anticancer Potential | Under Investigation |
| Antimicrobial Potential | Under Investigation |
Case Studies
- Cytotoxicity Assays : In vitro studies on related spiro compounds have shown varying degrees of cytotoxicity against human cancer cell lines. For example, a compound with a similar scaffold exhibited IC50 values in the micromolar range against breast cancer cells . Future studies should include methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate to establish its specific cytotoxic profile.
- Antimicrobial Testing : A comparative study evaluated the antimicrobial activity of several spiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the methoxy position significantly enhanced antibacterial activity . This suggests that methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate may possess similar properties worth exploring.
Research Findings
Current literature highlights the need for further research on methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate to elucidate its biological mechanisms:
- Mechanisms of Action : Understanding how this compound interacts with cellular pathways could reveal its potential as a therapeutic agent.
- Structure–Activity Relationship (SAR) : Analyzing how variations in the molecular structure affect biological activity can guide future synthesis and optimization efforts.
Q & A
Q. What synthetic methodologies are commonly employed to construct the 1-oxaspiro[2.5]octane scaffold in this compound?
The synthesis typically involves intramolecular cyclization or ring-closing metathesis. For example, spirocyclic ethers can be formed via acid-catalyzed epoxide ring-opening followed by nucleophilic attack to generate the spiro center. Key intermediates may include bicyclic precursors with methoxy and carboxylate groups positioned for stereochemical control. Characterization of intermediates using - and -NMR spectroscopy is critical to confirm regioselectivity .
Q. How is the stereochemical configuration of the spirocyclic core validated?
X-ray crystallography is the gold standard for absolute configuration determination. Programs like SHELXL (from the SHELX suite) are widely used for refinement of crystallographic data, enabling precise mapping of bond angles and torsional strain in the spiro system . Alternatively, NOESY NMR can provide relative stereochemical information by analyzing spatial proximity of protons in the bicyclic framework .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular formula. Purity is assessed via HPLC with UV/Vis or evaporative light scattering detection (ELSD). Melting point determination (if crystalline) and -NMR peak integration help identify impurities or diastereomeric contaminants .
Advanced Research Questions
Q. What challenges arise in achieving enantioselective synthesis of this spirocyclic compound, and how can they be mitigated?
The strained spirocyclic system often leads to racemization during synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s epoxidation) can enforce stereocontrol. For example, enantiopure ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate derivatives (structurally analogous) require careful optimization of reaction temperature and solvent polarity to minimize epimerization . Kinetic resolution via enzymatic catalysis is another strategy for isolating enantiomers.
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?
Discrepancies between X-ray diffraction data (e.g., bond lengths) and NMR-derived NOE correlations may arise from dynamic effects in solution versus solid-state rigidity. Hybrid approaches, such as DFT calculations (e.g., B3LYP/6-31G*) paired with NMR chemical shift prediction software (e.g., ACD/Labs), reconcile these differences by modeling conformational flexibility .
Q. What pharmacological or biochemical applications are plausible for this compound, given its structural analogs?
Spirocyclic compounds with methoxy and carboxylate motifs are explored as dopamine transporter ligands (e.g., ioflupane derivatives for Parkinson’s diagnostics). The 1-oxaspiro[2.5]octane core may serve as a conformationally restricted scaffold for targeting neurotransmitter receptors. In vitro binding assays using radiolabeled analogs (e.g., ) and autoradiography could validate target engagement .
Q. How does the electronic environment of the methoxy group influence reactivity in downstream functionalization?
The methoxy group’s electron-donating effect stabilizes adjacent carbocation intermediates, facilitating electrophilic substitutions (e.g., nitration). However, steric hindrance from the spirocyclic framework may limit accessibility. Computational modeling (e.g., Fukui function analysis) identifies reactive sites for regioselective modifications .
Methodological Notes
- Crystallography : Use SHELXL for refinement, emphasizing Hirshfeld atom refinement (HAR) for accurate hydrogen positioning .
- Stereochemical Analysis : Combine NOESY with -based configuration analysis (e.g., coupling constants) to resolve ambiguous stereochemistry .
- Synthetic Optimization : Employ Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, catalyst loading) for yield and enantiomeric excess (ee) improvement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
